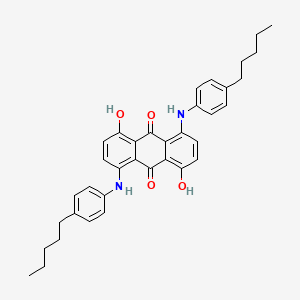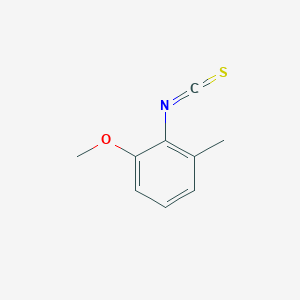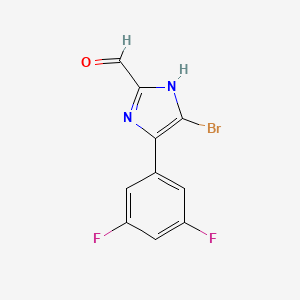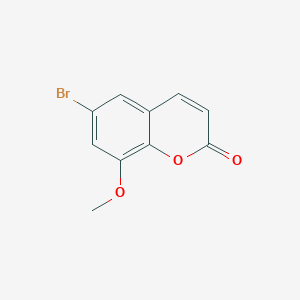
6-Bromo-8-methoxy-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. Coumarins are a class of naturally occurring phenolic compounds that exhibit a wide range of biological activities, including anticoagulant, antimicrobial, and antioxidant properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-8-methoxy-2H-chromen-2-one typically involves the bromination of 8-methoxy-2H-chromen-2-one. This can be achieved through electrophilic aromatic substitution reactions, where bromine is introduced in the presence of a suitable catalyst, such as iron(III) bromide (FeBr3). The reaction is usually carried out in a solvent like dichloromethane (DCM) at a controlled temperature to ensure selective bromination at the desired position.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yield and purity. Continuous flow reactors and large-scale batch reactors are commonly used to handle the increased volume of reagents and solvents. Process safety and environmental considerations are also critical in the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-8-methoxy-2H-chromen-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically yield hydroxylated derivatives or fully reduced alcohols.
Scientific Research Applications
Chemistry: In chemistry, 6-Bromo-8-methoxy-2H-chromen-2-one is used as a building block for the synthesis of more complex organic molecules. Its bromine atom makes it a versatile intermediate for further functionalization.
Biology: Biologically, this compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains. Its antioxidant properties also make it a candidate for studying oxidative stress-related diseases.
Medicine: In medicine, this compound has been investigated for its anticoagulant properties, similar to other coumarin derivatives. It may also have potential in developing new therapeutic agents for cardiovascular diseases.
Industry: Industrially, this compound is used in the development of new materials and chemicals, particularly in the pharmaceutical and agrochemical sectors.
Mechanism of Action
The mechanism by which 6-Bromo-8-methoxy-2H-chromen-2-one exerts its effects involves its interaction with various molecular targets and pathways. For example, its anticoagulant activity is attributed to its ability to inhibit vitamin K epoxide reductase, an enzyme crucial for the synthesis of clotting factors. Its antioxidant activity is due to its ability to scavenge free radicals and reduce oxidative stress.
Comparison with Similar Compounds
Coumarin: The parent compound, coumarin, lacks the bromine and methoxy groups present in 6-Bromo-8-methoxy-2H-chromen-2-one.
7-Methoxy-2H-chromen-2-one: This compound is structurally similar but lacks the bromine atom.
3-(Bromoacetyl)coumarins: These compounds contain a bromoacetyl group attached to the coumarin core.
Uniqueness: this compound is unique due to the presence of both bromine and methoxy groups, which enhance its biological activity and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C10H7BrO3 |
|---|---|
Molecular Weight |
255.06 g/mol |
IUPAC Name |
6-bromo-8-methoxychromen-2-one |
InChI |
InChI=1S/C10H7BrO3/c1-13-8-5-7(11)4-6-2-3-9(12)14-10(6)8/h2-5H,1H3 |
InChI Key |
XVNHUTXMVXEOAS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=CC(=C1)Br)C=CC(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[[(2R,3R,4R,5R,6R)-3-Acetamido-4,5-diacetoxy-6-(acetoxymethyl)tetrahydro-2H-pyran-2-yl]oxy]hexanoic Acid](/img/structure/B15335658.png)
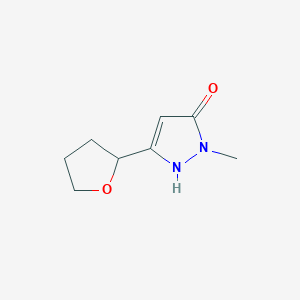
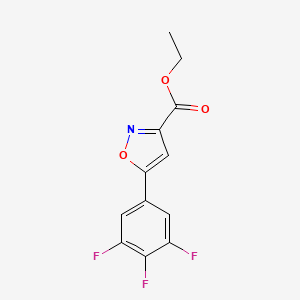
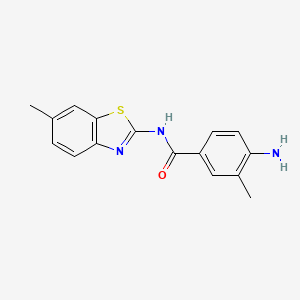
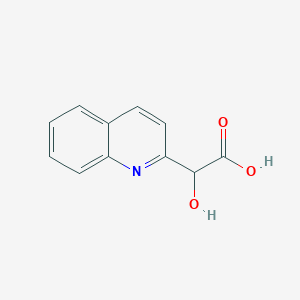


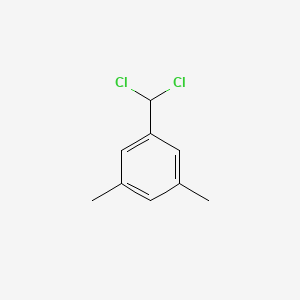
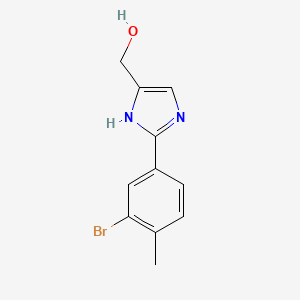
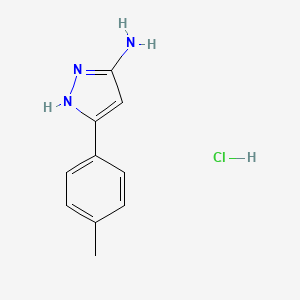
![4,9,14,19-tetrathiapentacyclo[15.3.0.02,6.07,11.012,16]icosa-1(20),2,5,7,10,12,15,17-octaene](/img/structure/B15335729.png)
